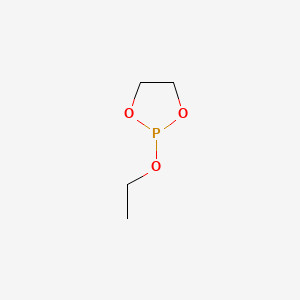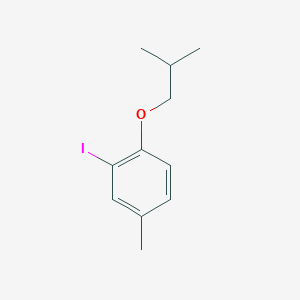
3-Methyl-1,4,2-dioxazol-5-one
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
3-Methyl-1,4,2-dioxazol-5-one is a heterocyclic organic compound with the molecular formula C3H3NO3 and a molecular weight of 101.06 g/mol . It is characterized by a five-membered ring structure containing oxygen and nitrogen atoms. This compound has gained attention due to its versatile applications in various fields, including chemistry, biology, and industry.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 3-Methyl-1,4,2-dioxazol-5-one typically involves the cyclization of hydroxamic acids with carbonyldiimidazole (CDI) in the presence of a solvent such as dichloromethane . a more environmentally friendly one-pot method has been developed, which eliminates the need for isolation of intermediates and uses ethyl acetate and N,N-dimethylformamide as solvents . This reaction proceeds readily at room temperature without the need for expensive metal catalysts.
Industrial Production Methods
Industrial production methods for this compound are not extensively documented. the one-pot synthesis method mentioned above could be adapted for large-scale production due to its simplicity and use of environmentally benign solvents .
Analyse Des Réactions Chimiques
Types of Reactions
3-Methyl-1,4,2-dioxazol-5-one undergoes various chemical reactions, including:
Decarboxylative Amidation: This reaction involves the formation of an isocyanate intermediate, which reacts with carboxylates to form amides.
Nitrene Transfer Reactions: These reactions are catalyzed by transition metals and involve the transfer of acyl nitrenes to form N-aryl amides, oxazoles, and lactams.
Common Reagents and Conditions
Decarboxylative Amidation: Sodium acetate as a base and methanol as a solvent under mild heating conditions.
Nitrene Transfer Reactions: Transition metal catalysts such as copper or rhodium, and mild reaction temperatures.
Major Products
Amides: Formed through decarboxylative amidation.
Oxazoles and Lactams: Formed through nitrene transfer reactions.
Applications De Recherche Scientifique
3-Methyl-1,4,2-dioxazol-5-one has diverse applications in scientific research:
Mécanisme D'action
The mechanism of action of 3-Methyl-1,4,2-dioxazol-5-one involves the formation of reactive intermediates such as isocyanates and acyl nitrenes. These intermediates participate in various chemical reactions, including amidation and nitrene transfer . The compound’s ability to form stable intermediates under mild conditions makes it a valuable reagent in synthetic chemistry.
Comparaison Avec Des Composés Similaires
3-Methyl-1,4,2-dioxazol-5-one can be compared with other dioxazolones such as 3-phenyl-1,4,2-dioxazol-5-one (PDO). While both compounds are used as amidation reagents, this compound is unique due to its simpler structure and ease of synthesis . Other similar compounds include:
3-Phenyl-1,4,2-dioxazol-5-one (PDO): Used as an electrolyte additive in lithium-ion batteries.
3-(Hetero-)aryl-1,4,2-dioxazol-5-ones: Used in regioselective amidation and as electrolyte additives.
Propriétés
Formule moléculaire |
C3H3NO3 |
|---|---|
Poids moléculaire |
101.06 g/mol |
Nom IUPAC |
3-methyl-1,4,2-dioxazol-5-one |
InChI |
InChI=1S/C3H3NO3/c1-2-4-7-3(5)6-2/h1H3 |
Clé InChI |
BQZIJUVIVNXFIC-UHFFFAOYSA-N |
SMILES canonique |
CC1=NOC(=O)O1 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![2-methyl-1H-pyrrolo[2,3-b]pyridine-6-carbonitrile](/img/structure/B12091788.png)
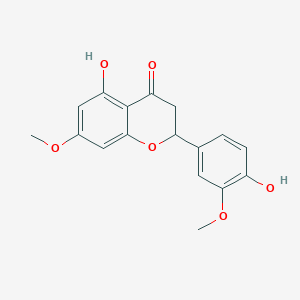
![9,10-Bis[(1,1'-biphenyl)-4-yl]anthracene](/img/structure/B12091811.png)
![3-[(2,2,2-Trifluoroethyl)sulfanyl]propan-1-amine](/img/structure/B12091819.png)

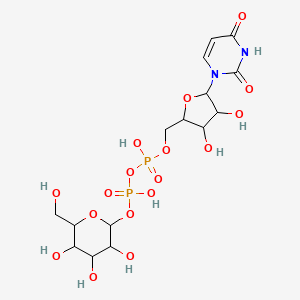


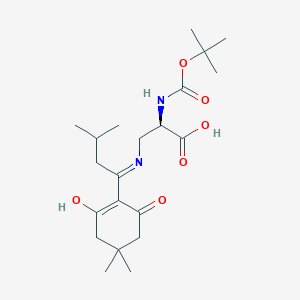
![1-[(4-Pentylcyclohexoxy)methyl]-4-(4-propylcyclohexyl)cyclohexane](/img/structure/B12091847.png)
![N'-tert-butyl-N-[4-phenoxy-2,6-di(propan-2-yl)phenyl]methanimidamide](/img/structure/B12091849.png)
